molecular formula C15H19Cl2NO2 B14699089 3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate CAS No. 22134-32-3

3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate

Cat. No.: B14699089
CAS No.: 22134-32-3
M. Wt: 316.2 g/mol
InChI Key: MCTJQYORDVHINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate is an organic compound with the molecular formula C15H19Cl2NO2 It is characterized by the presence of two chloromethyl groups attached to a phenyl ring, which is further bonded to a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate typically involves the reaction of 3,5-bis(chloromethyl)phenol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl groups, resulting in the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Various substituted phenyl carbamates.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can affect biological processes. The cyclohexylcarbamate moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(chloromethyl)phenyl isocyanate
  • 3,5-Bis(chloromethyl)phenyl methylcarbamate
  • 3,5-Bis(chloromethyl)phenyl ethylcarbamate

Uniqueness

3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate is unique due to the presence of the cyclohexylcarbamate group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

22134-32-3

Molecular Formula

C15H19Cl2NO2

Molecular Weight

316.2 g/mol

IUPAC Name

[3,5-bis(chloromethyl)phenyl] N-cyclohexylcarbamate

InChI

InChI=1S/C15H19Cl2NO2/c16-9-11-6-12(10-17)8-14(7-11)20-15(19)18-13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2,(H,18,19)

InChI Key

MCTJQYORDVHINI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC(=CC(=C2)CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.